molecular formula C11H15N3O B13480948 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13480948
M. Wt: 205.26 g/mol
InChI Key: GZEBZYKXIJMCIQ-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of 3-methylfuran-2-carbaldehyde with ethyl hydrazine and methylhydrazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1-methyl-3-(2-furyl)-1h-pyrazol-5-amine
  • 4-Ethyl-1-methyl-3-(3-thienyl)-1h-pyrazol-5-amine
  • 4-Ethyl-1-methyl-3-(3-pyridyl)-1h-pyrazol-5-amine

Uniqueness

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine is unique due to the presence of the 3-methylfuran-2-yl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(3-methylfuran-2-yl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-9(13-14(3)11(8)12)10-7(2)5-6-15-10/h5-6H,4,12H2,1-3H3

InChI Key

GZEBZYKXIJMCIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=C(C=CO2)C)C)N

Origin of Product

United States

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